molecular formula C10H14N2 B2662057 1,2,3,4-Tetrahydronaphthalene-1,7-diamine CAS No. 63125-52-0

1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Cat. No.: B2662057
CAS No.: 63125-52-0
M. Wt: 162.236
InChI Key: FIILISPGQREIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydronaphthalene, featuring two amine groups at the 1 and 7 positions.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding inhalation of vapor or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives using catalytic hydrogenation. For instance, naphthalene can be selectively hydrogenated in the presence of a nickel catalyst to yield 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amine groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,7-diamine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, thereby affecting cellular processes. For example, it may inhibit enzymes involved in cancer cell proliferation or amyloid-beta peptide formation, making it a potential candidate for cancer and Alzheimer’s disease research.

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILISPGQREIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydro-2H-naphthalen-1-one oxime (274 mg, 1.33 mmol) was dissolved in methanol (10 mL) and the flask was flushed with N2 (g). 10% Pd—C (50 mg) was added and the reaction was stirred under H2 (1 atm) at room temperature overnight. The reaction was filtered and the filtrate was concentrated to yield 1,2,3,4-tetrahydro-naphthalene-1,7-diamine (207 mg, 96%). 1H NMR (400 MHz, DMSO-d6) δ 6.61-6.57 (m, 2H), 6.28 (dd, J=8.0, 2.4 Hz, 1H), 4.62 (s, 2H), 3.58 (m, 1H), 2.48-2.44 (m, 2H), 1.78-1.70 (m, 2H), 1.53-1.37 (m, 2H).
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.